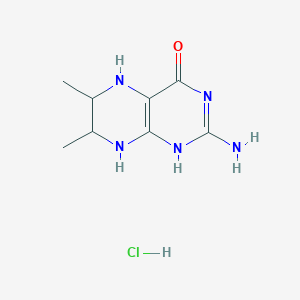

6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride

Description

Properties

IUPAC Name |

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHYTRGUZVYCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

611-54-1 (Parent) | |

| Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50915478 | |

| Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-43-7 | |

| Record name | 4(3H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 945-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unraveling the Utility of a Synthetic Cofactor

An In-Depth Technical Guide to 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride (DMPH4)

In the intricate world of cellular signaling and enzyme kinetics, cofactors are the essential keys that unlock enzymatic potential. This compound, commonly referred to as DMPH4, is a synthetic analogue of the vital endogenous cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[1][2] While the natural cofactor, BH4, is indispensable for a range of metabolic processes, its inherent instability can pose challenges in experimental settings. DMPH4 emerges as a robust and reliable tool for researchers, providing a stable surrogate to investigate the function and dysfunction of BH4-dependent enzymes.

This guide provides a comprehensive technical overview of DMPH4, from its fundamental chemical properties to its application in sophisticated experimental models. It is designed for researchers, scientists, and drug development professionals who seek to understand and leverage this compound to probe the mechanisms of nitric oxide synthesis, amino acid metabolism, and the pathophysiology of diseases rooted in oxidative stress.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research. DMPH4 is a crystalline solid, and its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 945-43-7 | [3] |

| Molecular Formula | C₈H₁₃N₅O · HCl | [2][4] |

| Molecular Weight | 231.68 g/mol | [3][4] |

| Formal Name | 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-4(3H)-pteridinone, monohydrochloride | [2] |

| Synonyms | DMPH4, NSC 87950 | [2] |

| Appearance | Powder / Crystalline Solid | [4] |

| Melting Point | 244-247 °C (decomposes) | [3] |

| Solubility | PBS (pH 7.2): ~1 mg/mL; Oxygen-free water with heat: ~50 mg/mL | [2][3] |

| Storage Temperature | -20°C | [3][4] |

Expert Insight on Handling: DMPH4, like its natural counterpart BH4, is susceptible to oxidation. To ensure its integrity and activity, it is crucial to store the solid compound under inert gas if possible, protected from light at -20°C. For experimental use, solutions should be prepared fresh using deoxygenated buffers. The hydrochloride salt form enhances stability and solubility in aqueous solutions.

Core Mechanism of Action: The Gatekeeper of Nitric Oxide Synthase (NOS) Function

The primary utility of DMPH4 in research stems from its role as a cofactor for Nitric Oxide Synthase (NOS) isoforms (nNOS, eNOS, iNOS), as well as for aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases).[1][4] The most extensively studied role is in the regulation of NOS activity.

BH4 is an essential cofactor for NOS, required for the enzyme to efficiently couple the oxidation of its substrate, L-arginine, to the production of nitric oxide (NO) and L-citrulline.[5][6] In the absence of sufficient BH4, or when BH4 is oxidized to its inactive form 7,8-dihydrobiopterin (BH2), the flow of electrons within the NOS enzyme becomes "uncoupled."[5][7] Instead of producing NO, the uncoupled enzyme transfers electrons to molecular oxygen, generating superoxide (O₂⁻), a reactive oxygen species (ROS).[7] This switch from a NO-producing to a superoxide-producing enzyme is a critical pathological event in numerous cardiovascular diseases, including hypertension and atherosclerosis.[7][8]

DMPH4 can substitute for BH4 at the cofactor binding site, restoring the coupled enzymatic activity and promoting the synthesis of NO.[9]

Figure 1: The pivotal role of DMPH4/BH4 in determining the output of Nitric Oxide Synthase (NOS).

Experimental Protocols & Methodologies

The trustworthiness of any experimental protocol lies in its ability to produce reproducible results validated by appropriate controls. Here, we outline a self-validating workflow to demonstrate NOS uncoupling in a cellular model and its subsequent rescue by DMPH4.

Protocol: Cellular Model of NOS Uncoupling and Rescue

This protocol is designed to pharmacologically induce a state of BH4 deficiency in cultured endothelial cells (e.g., HUVECs), leading to NOS uncoupling, and then to rescue NO production with exogenous DMPH4. The workflow is validated by including a NOS inhibitor as a negative control.

Causality Behind Experimental Choices:

-

Cell Type: Endothelial cells are chosen as they endogenously express eNOS, a key enzyme in vascular health whose dysfunction is clinically relevant.

-

Inducing BH4 Deficiency: We use 2,4-diamino-6-hydroxypyrimidine (DAHP), an inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of BH4.[5][9] This specifically depletes endogenous BH4, creating a model of NOS uncoupling.

-

Rescue Agent: DMPH4 is used as the rescue agent due to its stability and ability to functionally substitute for BH4.[9][10]

-

Endpoint Measurement: The Griess reaction is a simple, robust, and widely accepted colorimetric assay to measure nitrite (NO₂⁻), a stable breakdown product of NO in aqueous media, providing a reliable proxy for NO production.[1][3]

-

Negative Control: L-NAME (N(G)-nitro-L-arginine methyl ester) is a potent inhibitor of all NOS isoforms. Its inclusion confirms that the measured nitrite is indeed a product of NOS activity.[9][11]

Step-by-Step Methodology:

-

Cell Culture:

-

Plate human umbilical vein endothelial cells (HUVECs) in a 24-well plate at a density that will result in a confluent monolayer (~80-90%) on the day of the experiment.

-

Culture in appropriate endothelial growth medium overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Induction of BH4 Deficiency:

-

Aspirate the culture medium.

-

Wash cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, serum-free medium containing 10 mM DAHP to the designated "BH4-deficient" wells. For control wells, add medium without DAHP.

-

Incubate for 6-18 hours to deplete intracellular BH4 stores.

-

-

Treatment and Rescue:

-

Prepare treatment media. A common experimental setup includes:

-

Group 1: Control (no treatment)

-

Group 2: DAHP only (uncoupled control)

-

Group 3: DAHP + DMPH4 (100 µM) (rescue group)

-

Group 4: DAHP + DMPH4 (100 µM) + L-NAME (1 mM) (negative control)

-

Group 5: L-NAME only (basal inhibition control)

-

-

Aspirate the DAHP-containing medium from the cells.

-

Add the prepared treatment media to the respective wells.

-

Incubate for 1-2 hours. (Optional: A calcium ionophore like A23187 can be added to stimulate eNOS activity).

-

-

Sample Collection and NO Measurement (Griess Assay):

-

Carefully collect the supernatant (culture medium) from each well into microcentrifuge tubes. This contains the accumulated nitrite.

-

Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite) in the same medium used for the experiment.

-

In a 96-well plate, add 50 µL of each sample and standard in duplicate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[3]

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[3]

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve (absorbance vs. nitrite concentration) and determine the concentration of nitrite in each sample using linear regression.

-

Normalize nitrite concentration to cell number or total protein content for each well.

-

Sources

- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protocol Griess Test [protocols.io]

- 5. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BH4 Deficiency (Tetrahydrobiopterin Deficiency): Background, Epidemiology, Etiology [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 11. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Synthetic Cofactor

6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride, identified by the CAS number 945-43-7 , is a synthetic analogue of the naturally occurring and indispensable enzyme cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).[1][2] While not a direct biological equivalent, its structural similarity and ability to function as a cofactor for several key enzymes have established it as a valuable tool in biomedical research. This guide provides a comprehensive overview of its chemical properties, biological significance, and practical applications, with a focus on its role in the study of nitric oxide synthase (NOS) and related enzymatic pathways.

This document is intended for researchers and drug development professionals who require a deep technical understanding of this compound for in vitro and in vivo studies. We will delve into its mechanism of action, provide detailed experimental protocols, and discuss critical considerations for its handling and analysis.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 945-43-7 | [3] |

| Molecular Formula | C₈H₁₃N₅O•HCl | [3] |

| Molecular Weight | 231.68 g/mol | [3] |

| Appearance | Crystalline solid/powder | [1] |

| Purity | ≥95% (commercially available) | [3] |

| Melting Point | 244-247 °C (decomposes) | [4] |

| Solubility | Soluble in oxygen-free water (with heating), PBS (pH 7.2) at 1 mg/ml. | [1][4] |

| Storage Temperature | -20°C | [5] |

Critical Handling and Storage Considerations:

Tetrahydropterin derivatives, including this compound, are highly susceptible to oxidation, particularly in neutral or alkaline solutions and when exposed to light.[6] Oxidation compromises its function as a cofactor. Therefore, the following precautions are essential:

-

Storage: The solid compound should be stored desiccated at -20°C and protected from light.[6]

-

Solution Preparation: Solutions should be prepared fresh using oxygen-free water or buffers.[4] Acidic solutions (e.g., in 0.1 N HCl) exhibit greater stability for several weeks at -20°C.[6] The half-life in neutral phosphate buffer (pH 6.8) at room temperature is approximately 16 minutes.[6]

-

Handling: Minimize exposure of solutions to air and light. Use of antioxidants in buffers, such as dithiothreitol (DTT) or dithioerythritol (DTE), can help preserve the reduced state of the pterin.

Biochemical Significance: A Stand-In for a Vital Cofactor

The primary biochemical role of this compound stems from its ability to act as a cofactor for several critical enzymes, most notably nitric oxide synthase (NOS).[1][2] It also serves as a cofactor for aromatic amino acid hydroxylases, including phenylalanine, tyrosine, and tryptophan hydroxylases, although it is generally less active than the natural cofactor, BH4.[5]

The Role in Nitric Oxide Synthase (NOS) Function

All three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) require a tetrahydropterin cofactor for their catalytic activity.[7][8] The cofactor plays a crucial role in the two-step oxidation of L-arginine to L-citrulline and nitric oxide (NO). The binding of the tetrahydropterin cofactor is essential for the proper transfer of electrons within the enzyme, a process that "couples" the oxygenase and reductase domains of NOS.

In the absence of a sufficient concentration of the tetrahydropterin cofactor, NOS becomes "uncoupled." In this dysfunctional state, the enzyme transfers electrons to molecular oxygen instead of L-arginine, leading to the production of superoxide radicals (O₂⁻) instead of NO.[8] This switch from NO to superoxide production has significant pathological implications in various cardiovascular and neurodegenerative diseases.

This compound, by substituting for BH4, can support NO production by NOS in experimental systems.[9] This makes it an invaluable tool for studying NOS function, screening for NOS inhibitors, and investigating the consequences of NOS coupling and uncoupling.

Caption: Nitric Oxide Synthase (NOS) signaling pathway.

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This protocol outlines a common method for measuring NOS activity in cell lysates or with purified enzyme, utilizing this compound as the cofactor. The assay is based on the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS enzyme or cell/tissue lysate

-

This compound (CAS 945-43-7)

-

L-[³H]arginine or L-[¹⁴C]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

CaCl₂

-

EGTA

-

HEPES buffer (pH 7.4)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation fluid and vials

-

Microcentrifuge tubes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in 10 mM HCl and store in aliquots at -80°C, protected from light.

-

Prepare a reaction buffer containing HEPES (e.g., 50 mM, pH 7.4), CaCl₂ (e.g., 1 mM), and calmodulin (e.g., 10 µg/mL).

-

Prepare a stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EGTA).

-

Prepare a slurry of Dowex AG 50W-X8 resin in water.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, NADPH (final concentration ~1 mM), and this compound (final concentration ~10-100 µM).

-

Add the NOS enzyme source (purified enzyme or lysate).

-

Initiate the reaction by adding L-[³H]arginine (final specific activity ~0.5 µCi/sample).

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Separation:

-

Stop the reaction by adding the stop buffer.

-

Add the Dowex resin slurry to the reaction mixture. The resin will bind the unreacted positively charged L-[³H]arginine, while the neutral L-[³H]citrulline remains in the supernatant.

-

Centrifuge to pellet the resin.

-

-

Quantification:

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the amount of L-[³H]citrulline produced based on the specific activity of the L-[³H]arginine.

-

Caption: Workflow for in vitro NOS activity assay.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a general framework for the quantification of this compound in biological samples or solutions, adapted from methods for related pteridines.[10][11] HPLC with electrochemical detection is a highly sensitive and specific method for this purpose.

Instrumentation and Columns:

-

HPLC system with a refrigerated autosampler.

-

Electrochemical detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

A common mobile phase consists of a phosphate buffer (e.g., 50 mM, pH 2.5-3.0) with a small percentage of an organic modifier like methanol or acetonitrile.

-

Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.

Sample Preparation:

-

Biological samples (tissues, cells) should be homogenized in an acidic buffer (e.g., 0.1 M HCl) containing antioxidants like DTE or DTT to prevent oxidation during extraction.

-

Centrifuge the homogenate to remove proteins and cellular debris.

-

The supernatant can be directly injected or further purified using solid-phase extraction.

Detection:

-

Electrochemical detection is typically performed in an oxidative mode. The potential of the working electrode should be optimized to maximize the signal for the tetrahydropterin while minimizing background noise.

Standard Curve:

-

A standard curve should be generated using known concentrations of this compound prepared in the same matrix as the samples.

Synthesis Overview

The synthesis of this compound is a multi-step process. While detailed, proprietary synthesis methods may vary between suppliers, a general approach involves the catalytic hydrogenation of a pterin precursor. One documented synthesis for a related compound, 6,6-dimethyl-5,6,7,8-tetrahydropterin hydrochloride, involves the trimethylsilylation of 6-methyl-7,8-dihydropterin, followed by reaction with methyllithium and subsequent removal of the trimethylsilyl groups.[12] Another approach for a different derivative involved catalytic reductive methylation.[13][14] These methods highlight the chemical strategies employed in the synthesis of such tetrahydropterin analogues.

Conclusion

This compound is a powerful research tool for investigating the function and regulation of nitric oxide synthase and other pterin-dependent enzymes. Its ability to substitute for the natural cofactor, BH4, allows for controlled in vitro experiments to dissect the complex mechanisms of these enzymes. A thorough understanding of its physicochemical properties, particularly its sensitivity to oxidation, is crucial for obtaining reliable and reproducible results. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this valuable compound into their studies. As research into the roles of NOS in health and disease continues, the utility of synthetic cofactors like this compound will undoubtedly remain significant.

References

-

6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | C8H14ClN5O. BuyersGuideChem. Available from: [Link]

-

Pterins. VII. Preparation of 6,6-dimethyl-5,6,7,8-tetrahydropterin hydrochloride. ConnectSci. Available from: [Link]

-

6,7-Dimethyl-5,6,7,8-tetrahydropterin | C8H13N5O | CID 135406872. PubChem. Available from: [Link]

-

ChemInform Abstract: Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. PTERIDINES. Available from: [Link]

-

Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. SciSpace. Available from: [Link]

-

Determination of nitric oxide synthase cofactors: heme, FAD, FMN, and tetrahydrobiopterin. PubMed. Available from: [Link]

-

6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Strathprints. Available from: [Link]

-

Tetrahydrobiopterin in nitric oxide synthase. PubMed. Available from: [Link]

-

Regulation of Endothelial Nitric Oxide Synthase by Tetrahydrobiopterin in Vascular Disease. AHA Journals. Available from: [Link]

-

Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. Available from: [Link]

-

Nitric Oxide Synthase Stabilizes the Tetrahydrobiopterin Cofactor Radical by Controlling Its Protonation State. National MagLab. Available from: [Link]

-

Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. MDPI. Available from: [Link]

-

Identification of 5,6,7,8-tetrahydropterin and 5,6,7,8-tetrahydrobiopterin in Drosophila melanogaster. PubMed. Available from: [Link]

-

(PDF) Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. ResearchGate. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Maintenance – BuyersGuideChem [buyersguidechem.com]

- 5. 6,7-Dimethyl-5,6,7,8-tetrahydropterine = 95 945-43-7 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. Identification of 5,6,7,8-tetrahydropterin and 5,6,7,8-tetrahydrobiopterin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

The Synthetic Pterin Cofactor 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride: A Technical Guide to its Mechanism of Action in Nitric Oxide Synthase Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4) is a synthetic analogue of tetrahydrobiopterin (BH4), an essential cofactor for a range of critical enzymes, including the nitric oxide synthases (NOS). This technical guide provides a comprehensive overview of the mechanism of action of DMPH4, with a primary focus on its role in modulating NOS activity. We delve into the fundamental principles of NOS function, the phenomenon of NOS uncoupling, and the pivotal role of BH4 in maintaining enzymatic fidelity. This guide will explore the molecular interactions of DMPH4 with NOS, its capacity to act as a surrogate cofactor, and its potential to reverse NOS uncoupling, a pathological state implicated in numerous cardiovascular and neurological diseases. Experimental protocols for evaluating DMPH4 activity and a discussion of its therapeutic potential are also presented, offering a valuable resource for researchers and drug development professionals in the field of nitric oxide biology and pharmacology.

Introduction: The Crucial Role of Tetrahydrobiopterin in Nitric Oxide Synthesis

Nitric oxide (NO), a pleiotropic signaling molecule, governs a vast array of physiological processes, from vasodilation and neurotransmission to immune responses. The enzymatic synthesis of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] All three isoforms are homodimers that utilize L-arginine and molecular oxygen as substrates, and require several cofactors for their catalytic activity, including NADPH, FAD, FMN, and, critically, (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2]

BH4 plays a dual role in NO synthesis. It is an allosteric effector that promotes the dimerization of NOS monomers into their active dimeric form.[3] More importantly, it functions as a redox-active cofactor, participating directly in the electron transfer process within the NOS active site.[3] This electron transfer is essential for the catalytic cycle that converts L-arginine to L-citrulline and NO.

The Phenomenon of Nitric Oxide Synthase (NOS) Uncoupling

In a state of BH4 deficiency or oxidation, the intricate process of NO synthesis becomes derailed in a phenomenon known as "NOS uncoupling".[3] When BH4 levels are insufficient, the electron flow from the reductase domain to the heme iron in the oxygenase domain becomes uncoupled from L-arginine oxidation. Instead of producing NO, the uncoupled NOS enzyme transfers electrons to molecular oxygen, generating superoxide radicals (O₂⁻).[3] This switch from NO to superoxide production has profound pathological consequences. The generated superoxide can react with any available NO to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant that can lead to cellular damage and further oxidizes BH4, creating a vicious cycle of oxidative stress.[3]

The ratio of BH4 to its oxidized and inactive form, 7,8-dihydrobiopterin (BH2), is now understood to be a critical determinant of NOS coupling.[4] BH2 can compete with BH4 for binding to NOS but is unable to support NO synthesis, thereby promoting uncoupling.[3] Conditions associated with increased oxidative stress, such as diabetes, hypertension, and atherosclerosis, are often characterized by a decreased BH4/BH2 ratio and subsequent endothelial dysfunction due to eNOS uncoupling.[5]

This compound (DMPH4) as a Synthetic Cofactor

This compound (DMPH4) is a synthetic analogue of BH4.[6] As a member of the tetrahydropterin family, it shares the core pterin structure necessary for cofactor activity. DMPH4 has been utilized in research as a substitute for the natural cofactor to investigate the function of BH4-dependent enzymes.[7] While it is established that DMPH4 can act as a cofactor for NOS, it is generally considered to be less active than the endogenous BH4.

The primary mechanism of action of DMPH4 is to mimic the function of BH4 by binding to the pterin-binding site on the NOS enzyme. By providing the necessary reducing equivalents, DMPH4 can support the catalytic cycle of NO production and, theoretically, prevent or reverse NOS uncoupling. A study on a closely related compound, 6-acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin, demonstrated that it is a competent cofactor for nNOS, suggesting that dimethylated tetrahydropterins can effectively activate NOS enzymes.[8][9] It is important to note that some dihydro- forms of synthetic pterins may require intracellular reduction to their active tetrahydro- form to exert their effects.[8]

Molecular Interactions and Structure-Activity Relationships

The binding of BH4 to NOS involves a network of hydrogen bonds and hydrophobic interactions within a specific binding pocket in the oxygenase domain. The conformation of the tetrahydropyrazine ring of the pterin is crucial for its redox activity.[10] While detailed molecular modeling studies specifically for DMPH4 binding to NOS are not extensively available in the public domain, we can infer some aspects of its interaction based on the known structure of the BH4 binding site.

The addition of the two methyl groups at the 6 and 7 positions of the pterin ring likely influences the binding affinity and the redox potential of the molecule compared to BH4. These substitutions could alter the precise positioning of the pterin ring within the active site, potentially affecting the efficiency of electron transfer. Further research, including co-crystallization studies of DMPH4 with NOS isoforms and computational molecular modeling, is necessary to fully elucidate the specific molecular interactions and to explain the observed lower activity compared to BH4.

Diagram of the Proposed Mechanism of Action of DMPH4

Caption: Workflow for evaluating DMPH4 in a cellular model of NOS uncoupling.

Cellular Uptake and Stability

The therapeutic efficacy of DMPH4 is dependent on its ability to cross the cell membrane and reach its intracellular target, NOS. The cellular uptake of small molecules can occur through simple diffusion, facilitated diffusion, or active transport. [11]While specific transporters for DMPH4 have not been definitively identified, the uptake of other pterin analogues is known to be mediated by various transporters. The stability of tetrahydropterins is also a critical factor, as they are susceptible to oxidation. [12]DMPH4 should be stored under anaerobic and light-protected conditions to prevent degradation. The intracellular half-life of DMPH4 is another important parameter that requires further investigation to optimize dosing strategies in preclinical and clinical studies.

Therapeutic Potential and Future Directions

The ability of BH4 analogues to restore NOS function has significant therapeutic implications for a wide range of diseases characterized by endothelial dysfunction and oxidative stress. [5]By acting as a NOS recoupling agent, DMPH4 has the potential to:

-

Improve Endothelial Function: By restoring NO production in the vasculature, DMPH4 could ameliorate conditions such as hypertension, atherosclerosis, and diabetic vasculopathy.

-

Reduce Oxidative Stress: By preventing the production of superoxide by uncoupled NOS, DMPH4 could help to mitigate cellular damage caused by reactive oxygen species.

-

Modulate Neurotransmission: As a cofactor for tyrosine hydroxylase and tryptophan hydroxylase, DMPH4 may also have applications in neurological disorders associated with neurotransmitter imbalances.

Despite its potential, further research is imperative. Key areas for future investigation include:

-

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of DMPH4, as well as its dose-response relationship in relevant disease models.

-

Head-to-Head Comparison with BH4: Rigorous studies directly comparing the efficacy and safety of DMPH4 with the natural cofactor, BH4 (sapropterin dihydrochloride), are essential.

-

Long-term Safety and Toxicity: A thorough evaluation of the long-term safety and potential off-target effects of DMPH4 is a prerequisite for any clinical development.

-

Optimization of Delivery and Formulation: Strategies to enhance the stability and cellular uptake of DMPH4 could improve its therapeutic index.

Conclusion

This compound represents a valuable research tool and a potential therapeutic agent for diseases associated with nitric oxide synthase dysfunction. Its mechanism of action is centered on its ability to act as a surrogate cofactor for NOS, thereby promoting the production of nitric oxide over superoxide. While the foundational principles of its action are understood, a significant need for further research exists to fully characterize its kinetic properties, molecular interactions, and preclinical efficacy. This in-depth technical guide provides a framework for understanding the current knowledge and highlights the critical questions that will drive future investigations into the therapeutic utility of DMPH4.

References

-

Alp, N. J., & Channon, K. M. (2004). Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease. Arteriosclerosis, thrombosis, and vascular biology, 24(3), 413–420. [Link]

-

Suckling, C. J., Gibson, C. L., Huggan, J. K., Morthala, R. R., Clarke, B., Kununthur, S., Wadsworth, R. M., Daff, S., & Papale, D. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & medicinal chemistry letters, 18(5), 1563–1566. [Link]

-

PubChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterin. National Center for Biotechnology Information. Retrieved from [Link]

-

Zou, M. H., & Cohen, R. A. (2006). Mass spectroscopy and molecular modeling predict endothelial nitric oxide synthase dimer collapse by hydrogen peroxide through zinc tetrathiolate metal-binding site disruption. The Journal of biological chemistry, 281(42), 31835–31843. [Link]

-

Feng, Y., et al. (2022). Biopterin metabolism and nitric oxide recoupling in cancer. Frontiers in Oncology, 12, 963428. [Link]

-

Crabtree, M. J., Smith, C. L., Lam, G., Goligorsky, M. S., & Gross, S. S. (2008). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American journal of physiology. Heart and circulatory physiology, 294(4), H1530–H1540. [Link]

-

Li, H., & Poulos, T. L. (2014). Nitric oxide synthase inhibitors that interact with both heme propionate and tetrahydrobiopterin show high isoform selectivity. Journal of medicinal chemistry, 57(9), 3658–3669. [Link]

-

BuyersGuideChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride. Retrieved from [Link]

-

Feng, Y., et al. (2022). Biopterin metabolism and nitric oxide recoupling in cancer. Frontiers in Oncology, 12, 963428. [Link]

-

Zhao, Y., et al. (2015). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert opinion on drug delivery, 12(12), 1969–1984. [Link]

-

Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]

-

Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]

-

Crabtree, M. J., et al. (2008). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American Journal of Physiology-Heart and Circulatory Physiology, 294(4), H1530-H1540. [Link]

-

Vásquez-Vivar, J., et al. (2002). The ratio between tetrahydrobiopterin and oxidized tetrahydrobiopterin analogues controls superoxide release from endothelial nitric oxide synthase: an EPR spin trapping study. Biochemical Journal, 362(Pt 3), 733–739. [Link]

-

Alp, N. J., & Channon, K. M. (2004). Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease. Arteriosclerosis, thrombosis, and vascular biology, 24(3), 413–420. [Link]

-

Rengasamy, A., & Johns, R. A. (1996). Determination of Km for oxygen of nitric oxide synthase isoforms. The Journal of pharmacology and experimental therapeutics, 276(1), 30–33. [Link]

-

Rees, D. D., et al. (1991). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 103(3), 1747–1752. [Link]

-

Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]

-

Stanhewicz, A. E., & Kenney, W. L. (2017). Intracellular 5,6,7,8-tetrahydrobiopterin (BH4), synthesis, oxidation,... ResearchGate. [Link]

-

Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & therapeutics, 140(3), 239–257. [Link]

-

Bailey, S. W., et al. (1985). Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance. Biochemistry, 24(2), 458–466. [Link]

-

Moncada, S., & Higgs, E. A. (1993). The L-arginine-nitric oxide pathway. The New England journal of medicine, 329(27), 2002–2012. [Link]

-

Li, Y., et al. (2020). The Molecular Simulation Study of nNOS Activation Induced by the Interaction Between Its Calmodulin-Binding Domain and SUMO1. Frontiers in Molecular Neuroscience, 13, 535494. [Link]

-

Li, Y., et al. (2020). The Molecular Simulation Study of nNOS Activation Induced by the Interaction Between Its Calmodulin-Binding Domain and SUMO1. Frontiers in molecular neuroscience, 13, 535494. [Link]

Sources

- 1. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 6,7-二甲基-5,6,7,8-四氢蝶呤 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride in Nitric Oxide Synthesis: A Technical Guide for Researchers

Foreword: Navigating the Complex Landscape of Nitric Oxide Synthase Cofactors

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of nitric oxide (NO) signaling, the modulation of nitric oxide synthase (NOS) activity remains a paramount objective. The delicate balance of NO production is central to a myriad of physiological processes, from vasodilation to neurotransmission and immune responses.[1][2] This guide provides an in-depth technical exploration of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride, a synthetic analog of the essential endogenous cofactor tetrahydrobiopterin (BH4). We will delve into its core function, the mechanistic rationale for its use, and provide a robust experimental framework for its application in studying and manipulating NO synthesis. Our focus is to bridge theoretical knowledge with practical, field-proven insights to empower your research endeavors.

The Indispensable Role of Tetrahydropterins in Nitric Oxide Synthase Function

Nitric oxide synthases are a family of unique enzymes that catalyze the five-electron oxidation of L-arginine to produce nitric oxide and L-citrulline.[3] This enzymatic process is critically dependent on a suite of cofactors, with tetrahydrobiopterin (BH4) playing an indispensable and multifaceted role.[1][4]

The "Coupled" vs. "Uncoupled" State of NOS: The BH4 Switch

The presence of adequate levels of a fully reduced tetrahydropterin, such as BH4 or its synthetic analogs, is the determining factor in whether a NOS enzyme is in a "coupled" or "uncoupled" state.[5]

-

Coupled NOS: In the presence of sufficient BH4, the flow of electrons from the reductase domain to the oxygenase domain of the enzyme is efficiently coupled to the oxidation of L-arginine, resulting in the production of nitric oxide.[2]

-

Uncoupled NOS: When BH4 levels are insufficient, the electron transfer becomes uncoupled from L-arginine oxidation. Instead of producing NO, the enzyme donates electrons to molecular oxygen, generating superoxide radicals (O₂⁻).[5] This shift from a signaling molecule to a reactive oxygen species generator has profound pathological implications in various disease states.

Mechanistic Insights into the Function of Tetrahydropterin Cofactors

The role of tetrahydropterins extends beyond a simple catalytic participant. It is now understood to be crucial for:

-

Dimerization and Stability: Tetrahydropterins are essential for the stable dimerization of NOS monomers, a prerequisite for enzymatic activity.[6][7]

-

Electron Transfer: The pterin cofactor is directly involved in the transfer of electrons within the oxygenase domain to the heme center, a critical step in the activation of molecular oxygen.[6]

-

Heme Environment Modulation: Binding of the tetrahydropterin cofactor induces a conformational change in the heme environment, shifting the heme iron to a high-spin state, which is necessary for substrate binding and catalysis.[6][7]

It is important to note that while the fully reduced form of the pterin is required for NO synthesis, the binding and structural stabilization effects can be independent of the pterin's oxidation state.[6][7]

This compound: A Synthetic Tool for NOS Research

This compound (DMPH4) is a synthetic analog of the natural cofactor, BH4.[8] Its utility in research stems from its ability to substitute for BH4 in supporting NOS activity, allowing for the controlled investigation of the enzyme's function.

Chemical Properties and Rationale for Use

While detailed synthesis protocols for DMPH4 are not widely published in peer-reviewed literature, the synthesis of related dimethyl-tetrahydropterins has been described, often involving the reduction of a pterin precursor.[9] The hydrochloride salt form enhances its stability and solubility in aqueous buffers, which is crucial for experimental applications.

The primary rationale for using a synthetic analog like DMPH4 includes:

-

Controlled Cofactor Delivery: In cellular or tissue-based experiments where endogenous BH4 synthesis may be a confounding variable, the addition of a saturating concentration of a synthetic cofactor can ensure that NOS activity is not limited by cofactor availability.

-

Structure-Function Studies: Comparing the activity of NOS with different synthetic pterin analogs can provide valuable insights into the structural requirements for cofactor binding and catalysis.[6][7]

-

Potential for Increased Stability: Some synthetic analogs may exhibit greater stability against oxidation compared to the natural BH4, offering a longer experimental window.

Below is a diagram illustrating the core structure of 6,7-Dimethyl-5,6,7,8-tetrahydropterin.

Caption: Chemical structure of 6,7-Dimethyl-5,6,7,8-tetrahydropterin.

Experimental Workflow: Quantifying NOS Activity with this compound

The following protocol provides a robust framework for measuring NOS activity in cell lysates or with purified enzyme, utilizing DMPH4 as the cofactor. The most common methods rely on the detection of the stable end-products of NO, nitrite and nitrate, or by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Visualization of the Experimental Logic

The following diagram outlines the logical flow of a typical colorimetric NOS activity assay.

Caption: Workflow for a colorimetric nitric oxide synthase activity assay.

Detailed Protocol: Colorimetric NOS Activity Assay

This protocol is adapted from commercially available kits and is suitable for use with this compound.

3.2.1. Materials and Reagents:

-

Purified NOS or cell/tissue homogenate

-

This compound

-

L-Arginine

-

NADPH

-

Calmodulin (for eNOS and nNOS)

-

CaCl₂

-

FAD and FMN (often included in commercial assay buffers)

-

Nitrate Reductase

-

Griess Reagents (Sulfanilamide and N-(1-Naphthyl)ethylenediamine)

-

Nitrite Standard Solution

-

Assay Buffer (e.g., HEPES or Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

3.2.2. Preparation of Reagents:

-

NOS Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing all necessary cofactors except the sample and substrate. A typical reaction buffer would include:

-

1 mM NADPH

-

10 µM FAD

-

10 µM FMN

-

10 µg/ml Calmodulin

-

2 mM CaCl₂

-

10 µM this compound (This concentration may need optimization)

-

-

L-Arginine Solution: Prepare a stock solution of L-arginine (e.g., 10 mM) in purified water.

-

Nitrite Standards: Prepare a series of nitrite standards (e.g., 0 to 100 µM) by diluting a stock solution in the assay buffer.

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to remove debris. Determine the protein concentration of the supernatant.

3.2.3. Assay Procedure:

-

To each well of a 96-well plate, add the components in the following order:

-

50 µL of NOS Assay Buffer (containing DMPH4 and other cofactors)

-

10 µL of sample (cell lysate or purified enzyme) or blank (homogenization buffer)

-

-

Initiate the reaction by adding 10 µL of L-Arginine solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

-

Add 10 µL of Nitrate Reductase to each well and incubate for a further 20 minutes at room temperature to convert any nitrate to nitrite.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent 1) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-Naphthyl)ethylenediamine solution (Griess Reagent 2) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

3.2.4. Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

-

Determine the concentration of nitrite in each sample by interpolating from the standard curve.

-

Calculate the NOS activity, typically expressed as pmol of NO produced per minute per mg of protein.

Data Interpretation and Expected Outcomes

The use of this compound should result in a dose-dependent increase in NOS activity, up to a saturating concentration. Below is an illustrative table of expected results comparing the effect of BH4 and DMPH4 on the activity of a purified NOS isoform.

| Cofactor Concentration (µM) | NOS Activity with BH4 (pmol/min/mg) | NOS Activity with DMPH4 (pmol/min/mg) |

| 0 | 5.2 ± 0.8 | 4.9 ± 0.7 |

| 0.1 | 45.8 ± 3.1 | 42.5 ± 2.8 |

| 1 | 120.4 ± 8.5 | 115.7 ± 7.9 |

| 10 | 155.2 ± 10.1 | 148.9 ± 9.5 |

| 100 | 158.1 ± 11.2 | 152.3 ± 10.8 |

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the specific NOS isoform, enzyme purity, and assay conditions.

Concluding Remarks and Future Directions

This compound serves as a valuable pharmacological tool for the investigation of nitric oxide synthase. Its ability to substitute for the natural cofactor allows for precise control over the enzymatic reaction, facilitating a deeper understanding of NOS regulation and function. While specific kinetic data for this analog is not as abundant as for BH4, the principles and protocols outlined in this guide provide a solid foundation for its effective use in research.

Future investigations could focus on a direct comparison of the kinetic parameters of DMPH4 with those of BH4 for each of the NOS isoforms. Additionally, exploring the in vivo efficacy and stability of DMPH4 could open new avenues for its potential therapeutic application in diseases characterized by BH4 deficiency and NOS uncoupling.

References

- Suckling, C.J., Gibson, C.L., Huggan, J.K., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566.

- Crabtree, M.J., Tatham, A.L., Hale, A.B., et al. (2009). The ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS.

- Alp, N.J., & Channon, K.M. (2004). Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(3), 413-420.

- Bosshard, R., Heizmann, C.W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 115-118.

- Waring, P. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Australian Journal of Chemistry, 41(5), 667-676.

- Alp, N.J., & Channon, K.M. (2004). Regulation of Endothelial Nitric Oxide Synthase by Tetrahydrobiopterin in Vascular Disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(3), 413-420.

- Crabtree, M.J., Smith, C.L., Lam, G., Goligorsky, M.S., & Gross, S.S. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS.

- Suckling, C.J., Gibson, C.L., Huggan, J.K., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566.

- Bosshard, R., Heizmann, C.W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 115-118.

- Cánovas, C., Dolt, K.S., Fernández-García, M.D., et al. (2021). The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin. International Journal of Molecular Sciences, 22(18), 9546.

- Cánovas, C., Dolt, K.S., Fernández-García, M.D., et al. (2021). The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin.

- Laranjinha, J., & Santos, C. (2022). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants, 11(2), 263.

- Suckling, C.J., Gibson, C.L., Huggan, J.K., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases.

- Suckling, C.J., Gibson, C.L., Huggan, J.K., et al. (2008).

- Smith, C.L. (2000). Chapter 10: Tetrahydrobiopterin: An Essential Cofactor of Nitric Oxide Synthase with an Elusive Role. In L.J. Ignarro (Ed.)

- Crabtree, M.J., Smith, C.L., Lam, G., Goligorsky, M.S., & Gross, S.S. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. WestminsterResearch.

- Gorren, A.C.F., Kungl, A.J., Schmidt, K., Werner, E.R., & Mayer, B. (2001). Electrochemistry of Pterin Cofactors and Inhibitors of Nitric Oxide Synthase. Nitric Oxide, 5(2), 176-186.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative functioning of dihydro- and tetrahydropterins in supporting electron transfer, catalysis, and subunit dimerization in inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative functioning of dihydro- and tetrahydropterins in supporting electron transfer, catalysis, and subunit dimerization in inducible nitric oxide synthase. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

The Synthetic Pterin Cofactor 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride: An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of 6,7-dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4), a synthetic analog of the essential enzyme cofactor tetrahydrobiopterin (BH4). Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, mechanism of action, and practical applications of DMPH4 as a valuable tool in the study of pterin-dependent enzymes.

Introduction: The Pivotal Role of Pterin Cofactors

Pteridine derivatives are a class of heterocyclic compounds fundamental to a myriad of biological processes.[1] Their significance lies in their ability to function as indispensable enzymatic cofactors, participating in a wide array of redox and one-carbon transfer reactions.[1] Among these, tetrahydrobiopterin (BH4) is a critical endogenous cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[2][3] These enzymes are integral to the synthesis of vital signaling molecules and neurotransmitters such as nitric oxide (NO), dopamine, and serotonin.[4] Consequently, dysregulation of BH4 metabolism is implicated in various pathological conditions, including cardiovascular and neurological disorders.[4]

6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4) is a synthetic analog of BH4 that serves as a valuable research tool to probe the function of these pterin-dependent enzymes.[2] While it is generally less active than the natural cofactor, its stability and commercial availability make it a widely used substitute in in vitro and in some cellular studies.[5] This guide will provide the technical insights necessary for the effective utilization of DMPH4 in a research setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of DMPH4 is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₅O · HCl | [6] |

| Molecular Weight | 231.68 g/mol | [5] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 244-247 °C (decomposes) | |

| Solubility | Soluble in oxygen-free water (up to 50 mg/mL with heat), PBS (pH 7.2) (1 mg/mL) | [6] |

| Storage Temperature | -20°C | [5] |

| CAS Number | 945-43-7 | [6] |

Synthesis of this compound

While commercially available, understanding the synthetic route of DMPH4 provides valuable context for its purity and potential byproducts. A common synthetic approach involves the reduction of a pterin precursor. The following is a representative synthetic protocol based on established pterin chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of reducing a dihydropterin precursor.

Materials:

-

6,7-dimethyl-7,8-dihydropterin

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (HCl)

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 6,7-dimethyl-7,8-dihydropterin in anhydrous methanol.

-

Reduction Reaction: Cool the solution in an ice bath. Slowly add sodium cyanoborohydride to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Acidification and Precipitation: Once the reaction is complete, carefully acidify the solution with methanolic HCl. This will protonate the product and facilitate its precipitation as the hydrochloride salt.

-

Isolation and Purification: The precipitated product can be collected by filtration. Wash the solid with cold anhydrous diethyl ether to remove any remaining impurities.

-

Drying: Dry the final product, this compound, under vacuum.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Tetrahydropterins are highly susceptible to oxidation. Performing the reaction under an inert atmosphere is crucial to prevent the degradation of the product.

-

Sodium Cyanoborohydride: This reducing agent is selective for the reduction of the imine-like bond in the dihydropterin ring and is generally milder than other borohydrides, minimizing side reactions.

-

Acidification: The hydrochloride salt is typically more stable and easier to handle than the free base.

Mechanism of Action: A Synthetic Key to a Biological Lock

DMPH4 functions as a cofactor for nitric oxide synthases and aromatic amino acid hydroxylases by donating electrons during the catalytic cycle.[2] Its mechanism is analogous to that of the natural cofactor, BH4, though with reduced efficiency.

Role in Nitric Oxide Synthase Catalysis

Nitric oxide synthase (NOS) catalyzes the five-electron oxidation of L-arginine to L-citrulline and nitric oxide. This process requires the presence of a reduced pterin cofactor. The catalytic cycle can be summarized as follows:

In this cycle, DMPH4 donates an electron to the heme-dioxygen complex, forming a transient pterin radical cation. This is a critical step for the activation of molecular oxygen and the subsequent hydroxylation of L-arginine.

The Concept of NOS Uncoupling

A crucial aspect of NOS function is its "coupling." In the presence of sufficient reduced pterin cofactor and the substrate L-arginine, the flow of electrons from NADPH to the heme center is tightly coupled to the synthesis of nitric oxide. However, when the concentration of the reduced pterin is limited, or the ratio of the reduced to the oxidized form is low, NOS becomes "uncoupled."[7][8][9] In this uncoupled state, the enzyme transfers electrons to molecular oxygen, leading to the production of superoxide radicals (O₂⁻) instead of nitric oxide.[7][8][9]

DMPH4, being a reduced pterin, can support coupled NOS activity. However, its lower affinity for the enzyme compared to BH4 may lead to a higher propensity for uncoupling, especially at sub-saturating concentrations.

Aromatic Amino Acid Hydroxylases

DMPH4 also serves as a cofactor for phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase.[2][10] These enzymes are responsible for the synthesis of tyrosine, L-DOPA (a precursor to dopamine), and 5-hydroxytryptophan (a precursor to serotonin), respectively. The mechanism of action is similar to that in NOS, involving the pterin-dependent activation of molecular oxygen for the hydroxylation of the amino acid substrate.

Comparative Enzyme Kinetics

While DMPH4 can substitute for BH4, its kinetic parameters are generally less favorable. A comprehensive comparison of the kinetic constants for DMPH4 and BH4 with various pterin-dependent enzymes is crucial for experimental design and data interpretation.

| Enzyme | Cofactor | Km (µM) | Vmax (relative) | Source |

| Neuronal Nitric Oxide Synthase (nNOS) | BH4 | ~1 | 100% | |

| DMPH4 | Higher than BH4 | < 100% | [5] | |

| Tyrosine Hydroxylase | BH4 | ~100-200 | 100% | |

| DMPH4 | ~200-500 | < 100% | [11] | |

| Phenylalanine Hydroxylase | BH4 | ~20-50 | 100% | |

| DMPH4 | Higher than BH4 | < 100% |

Note: The exact kinetic values can vary depending on the experimental conditions (pH, temperature, enzyme source).

Experimental Protocols: Utilizing DMPH4 in the Laboratory

DMPH4 is a valuable tool for in vitro enzyme assays. The following protocol provides a framework for measuring NOS activity using DMPH4.

Experimental Protocol: Colorimetric Assay of Nitric Oxide Synthase (NOS) Activity

This protocol is adapted from commercially available kits and relies on the Griess reaction to detect nitrite, a stable oxidation product of nitric oxide.

Materials:

-

Purified NOS enzyme or cell/tissue lysate

-

This compound (DMPH4)

-

L-Arginine

-

NADPH

-

Calmodulin (for eNOS and nNOS)

-

Calcium Chloride (CaCl₂)

-

NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 0.1 mM EDTA)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DMPH4 in oxygen-free water or assay buffer immediately before use. Protect from light.

-

Prepare stock solutions of L-arginine, NADPH, calmodulin, and CaCl₂ in assay buffer.

-

Prepare a series of sodium nitrite standards in assay buffer (e.g., 0-100 µM).

-

-

Reaction Setup:

-

In a 96-well microplate, add the following to each well:

-

NOS assay buffer

-

NOS enzyme or lysate

-

NADPH

-

Calmodulin and CaCl₂ (if required)

-

DMPH4

-

-

Initiate the reaction by adding L-arginine.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Griess Reaction:

-

Add Solution A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Solution B of the Griess Reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme or no L-arginine) from all readings.

-

Generate a standard curve using the sodium nitrite standards.

-

Calculate the concentration of nitrite produced in each sample from the standard curve.

-

Express NOS activity as nmol of nitrite produced per minute per mg of protein.

-

Applications in Research and Drug Development

DMPH4 serves as a crucial pharmacological tool in various research and drug development contexts.

-

Enzyme Characterization: It is used to study the kinetic properties and structure-activity relationships of pterin-dependent enzymes.[11]

-

Screening for NOS Inhibitors/Activators: DMPH4 can be used as the cofactor in high-throughput screening assays to identify novel inhibitors or activators of NOS isoforms.

-

Investigating NOS Uncoupling: By manipulating the concentration of DMPH4, researchers can induce and study the phenomenon of NOS uncoupling and its role in oxidative stress and disease.[7]

-

Proof-of-Concept Studies: In cellular models, DMPH4 can be used to explore the therapeutic potential of modulating pterin-dependent pathways. For example, a related compound, 6-acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin, has been shown to restore nitric oxide production in cells where BH4 synthesis is blocked.[12][13]

Stability and Storage

Proper handling and storage of DMPH4 are paramount to ensure its integrity and experimental reproducibility.

-

Solid Form: As a hydrochloride salt, DMPH4 is relatively stable when stored as a solid at -20°C, protected from light and moisture.

-

In Solution: Tetrahydropterins are highly susceptible to oxidation in aqueous solutions, especially at neutral and alkaline pH.[14] Solutions of DMPH4 should be prepared fresh in oxygen-free solvents and used immediately. If storage is necessary, solutions should be kept under an inert atmosphere at -20°C or -80°C and protected from light. The stability of tetrahydrobiopterin in 0.1 M phosphate buffer at pH 6.8 is reported to have a half-life of approximately 16 minutes at room temperature.[14] Similar precautions should be taken with DMPH4.

Conclusion

This compound is an invaluable synthetic cofactor for researchers investigating the intricate roles of pterin-dependent enzymes. Its ability to substitute for the natural cofactor, tetrahydrobiopterin, provides a convenient and accessible tool for a wide range of in vitro studies. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling, as detailed in this guide, will empower researchers to effectively utilize DMPH4 to advance our knowledge of nitric oxide and aromatic amino acid metabolism and their implications in health and disease.

References

-

Suckling, C.J., Gibson, C.L., Huggan, J.K., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]

-

Eagle Biosciences. (n.d.). Nitric Oxide Synthase Ultrasensitive Colorimetric Assay. Retrieved from [Link]

-

Suckling, C. J., Gibson, C. L., Huggan, J. K., Morthala, R. R., Clarke, B., Kununthur, S., Wadsworth, R. M., Daff, S., & Papale, D. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & medicinal chemistry letters, 18(5), 1563–1566. [Link]

- Waring, P. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-tetrahydropterin. Australian Journal of Chemistry, 41(5), 667-676.

- Kojima, S., et al. (2013). Tetrahydrobiopterin and nitric oxide metabolism. Pteridines, 24(3), 127-136.

- Crabtree, M. J., et al. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS.

-

Chemistry in New Zealand. (2023). Pterin compounds: from butterflies to biochemistry. Retrieved from [Link]

-

Crabtree, M. J., Smith, C. L., Lam, G., Goligorsky, M. S., & Gross, S. S. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American journal of physiology. Heart and circulatory physiology, 297(5), H1597–H1605. [Link]

- Landmesser, U., et al. (2003). Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension.

- Crabtree, M. J., Tatham, A. L., Hale, A. B., & Channon, K. M. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS.

- Vasquez-Vivar, J., et al. (1998). The ratio between tetrahydrobiopterin and oxidized tetrahydrobiopterin analogues controls superoxide release from endothelial nitric oxide synthase: an EPR spin trapping study. Biochemical Journal, 334(Pt 3), 553-559.

- Bosshard, R., Heizmann, C. W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 115-118.

-

Fitzpatrick, P. F. (1999). Tetrahydropterin-dependent amino acid hydroxylases. Annual review of biochemistry, 68, 355–381. [Link]

- Bendall, J. K., et al. (2014). Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling. Antioxidants & Redox Signaling, 20(2), 303-320.

-

PubChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterin. Retrieved from [Link]

- Khan, A. A., & Overman, L. E. (1998). 1,6-Octadien-3-amine, 3,7-dimethyl-. Organic Syntheses, 75, 134.

- Tanaka, K., et al. (1989). Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells. Proceedings of the National Academy of Sciences, 86(15), 5864-5867.

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. Uncoupling of endothelial nitric oxide synthase in cerebral vasculature of Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pterin compounds: from butterflies to biochemistry [cinz.nz]

- 5. Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydropterin-dependent amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Function of BH4 Analogs in Enzymology: A Technical Guide for Researchers and Drug Developers

Abstract

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is a critical endogenous cofactor for a select group of enzymes that orchestrate vital physiological processes, including amino acid metabolism, neurotransmitter synthesis, and nitric oxide production.[1] The study of synthetic BH4 analogs has unveiled profound insights into enzyme function and has paved the way for novel therapeutic strategies for a range of metabolic and vascular diseases. This in-depth technical guide provides a comprehensive exploration of the function of BH4 analogs in enzymology, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, examine their impact on key enzyme systems, and provide field-proven insights into experimental methodologies for their evaluation.

Introduction: The Indispensable Role of Tetrahydrobiopterin (BH4)

Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, playing an indispensable role in a variety of metabolic pathways.[2] Its primary function is to facilitate the catalytic activity of aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase.[3]

The intracellular levels of BH4 are tightly regulated through a combination of de novo synthesis, recycling, and salvage pathways.[1] The de novo synthesis pathway begins with guanosine triphosphate (GTP) and is controlled by the rate-limiting enzyme GTP cyclohydrolase I (GCH1).[4][5] The recycling pathway is crucial for regenerating BH4 after its oxidation during enzymatic reactions.[6]

A deficiency in BH4 can lead to a range of serious health issues. For instance, insufficient BH4 levels can impair the function of phenylalanine hydroxylase (PAH), leading to the accumulation of phenylalanine and causing the metabolic disorder phenylketonuria (PKU).[7][8] Furthermore, BH4 deficiency can lead to neurological problems due to the reduced synthesis of neurotransmitters like dopamine and serotonin.[9] In the vascular system, a lack of BH4 can cause endothelial dysfunction by uncoupling nitric oxide synthase (NOS) activity, which results in the production of harmful superoxide radicals instead of nitric oxide.[10][11]

The Advent of BH4 Analogs: Rationale and Therapeutic Promise

The critical role of BH4 in numerous physiological processes has spurred the development of synthetic BH4 analogs for therapeutic purposes. These analogs are designed to supplement or replace endogenous BH4, thereby restoring normal enzyme function in individuals with BH4 deficiencies or related disorders.

One of the most well-known BH4 analogs is sapropterin dihydrochloride , a synthetic form of BH4.[7] This compound has been successfully used to treat certain forms of phenylketonuria (PKU).[12][13] In patients with BH4-responsive PKU, sapropterin can activate the residual activity of the mutant phenylalanine hydroxylase (PAH) enzyme, helping to lower blood phenylalanine levels.[14][15] It is important to note that not all PKU patients respond to this treatment, and its efficacy is dependent on the specific mutation affecting the PAH enzyme.[13]